molecular formula C10H10FNO4 B1426031 Ethyl 2-(2-fluoro-4-nitrophenyl)acetate CAS No. 1160623-38-0

Ethyl 2-(2-fluoro-4-nitrophenyl)acetate

Cat. No.: B1426031
CAS No.: 1160623-38-0
M. Wt: 227.19 g/mol
InChI Key: OMYSNVCRTKUTTK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-fluoro-4-nitrophenyl)acetate is a useful research compound. Its molecular formula is C10H10FNO4 and its molecular weight is 227.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-(2-fluoro-4-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO4/c1-2-16-10(13)5-7-3-4-8(12(14)15)6-9(7)11/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYSNVCRTKUTTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718336
Record name Ethyl (2-fluoro-4-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160623-38-0
Record name Ethyl (2-fluoro-4-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

500 mg (1.84 mmol) of dimethyl (2-fluoro-4-nitrophenyl)malonate are dissolved in 10 ml of DMSO. 33.2 mg (1.84 mmol) of water and 313 mg (7.37 mmol) of lithium chloride are added, and the mixture is heated at 100° C. for 3 hours. The reaction solution is then poured into 30 ml of ethyl acetate and shaken with saturated sodium chloride solution and with dilute hydrochloric acid. The mixture is dried over sodium sulfate and the solvent is removed under reduced pressure. The oil obtained is purified by preparative HPLC. The product fractions are extracted with ethyl acetate. The combined organic phases are dried over sodium sulfate and the solvent is removed under reduced pressure. This gives an oil which, after seeding with product crystals, quickly crystallizes.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
33.2 mg
Type
reactant
Reaction Step Two
Quantity
313 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(2-fluoro-4-nitrophenyl)acetate
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Reactant of Route 6
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Ethyl 2-(2-fluoro-4-nitrophenyl)acetate

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